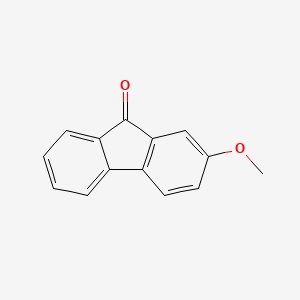

2-Methoxyfluoren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

3133-07-1 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-methoxyfluoren-9-one |

InChI |

InChI=1S/C14H10O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 |

InChI Key |

QNBZCSMULZKFNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxyfluoren 9 One and Its Analogues

Palladium-Catalyzed Annulation Approaches to Fluoren-9-ones

Palladium-catalyzed reactions are central to modern organic synthesis, enabling the formation of complex carbocyclic and heterocyclic structures. nih.govsci-hub.se In the context of fluorenone synthesis, palladium catalysis facilitates the construction of the tricyclic system through C-C bond formation, starting from readily available precursors. acs.orgnih.gov

A highly effective method for synthesizing fluoren-9-ones involves the palladium-catalyzed annulation of arynes, which are generated in situ, with 2-haloarenecarboxaldehydes. nih.govacs.org This approach is notable for its ability to form two new carbon-carbon bonds in a single synthetic step, providing direct access to the fluorenone scaffold from simple starting materials. nih.govscilit.com The reaction typically employs a palladium(0) source, such as Pd(dba)₂, a phosphine (B1218219) ligand like P(o-tolyl)₃, and a fluoride (B91410) source, such as cesium fluoride (CsF), to generate the aryne from a silylaryl triflate precursor. nih.govacs.org

The scope of this reaction is broad, tolerating various substituents on both the aryne precursor and the 2-haloarenecarboxaldehyde. nih.gov For instance, the reaction of 2-iodobenzaldehyde (B48337) with 2-(trimethylsilyl)phenyl triflate under optimal conditions yields the parent fluoren-9-one in good yield. nih.govacs.org The methodology has been successfully applied to synthesize a range of substituted fluoren-9-ones. nih.gov

Table 1: Synthesis of Fluoren-9-ones via Palladium-Catalyzed Aryne Annulation

| Entry | o-Haloarenecarboxaldehyde | Aryne Precursor | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | Fluoren-9-one | 75 |

| 2 | 5-Bromo-2-iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 2-Bromofluoren-9-one | 78 |

| 3 | 6-Fluoro-2-iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 1-Fluorofluoren-9-one | 82 |

| 4 | 2-Iodo-3-methoxybenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 4-Methoxyfluoren-9-one | 50 |

This table is based on data presented in the referenced literature. nih.gov

The precise mechanism of the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes is complex, with several potential pathways proposed. nih.govnih.gov Drawing parallels with known palladium-catalyzed reactions of alkynes, two primary catalytic cycles are considered plausible. nih.govthieme-connect.com

Path A: This pathway begins with the oxidative cyclization of a Pd(0) species with the in situ generated aryne to form a palladacycle intermediate. nih.govthieme-connect.com Subsequent oxidative addition of the 2-haloarenecarboxaldehyde to this palladacycle would generate a Pd(IV) complex. nih.govnih.gov Reductive elimination from this high-valent palladium species then forms an arylpalladium(II) intermediate, which is crucial for the next step. nih.gov

Path B: An alternative mechanism involves the direct oxidative addition of the Pd(0) catalyst into the carbon-halogen bond of the 2-haloarenecarboxaldehyde to form an arylpalladium(II) halide intermediate. nih.gov This species then undergoes carbopalladation of the aryne, leading to the same key arylpalladium(II) intermediate as in Path A. nih.gov

From this common intermediate, the reaction proceeds via an intramolecular addition of the carbon-palladium bond across the aldehyde's carbonyl group to form a palladium(II) alkoxide. nih.gov The final step is a β-hydride elimination from this alkoxide, which releases the fluoren-9-one product and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle. nih.gov

When unsymmetrically substituted arynes are used, the question of regioselectivity becomes critical. chemrxiv.orgnih.gov Studies on the annulation of 4-methoxybenzyne (generated from its corresponding silyl (B83357) triflate precursor) with 2-iodobenzaldehyde have provided insights into the factors governing the regiochemical outcome. nih.gov The reaction can potentially yield two different regioisomers: 2-methoxyfluoren-9-one and 3-methoxyfluoren-9-one.

Research has shown a preference for the formation of one regioisomer over the other, which can be attributed to a combination of steric and electronic factors. nih.govchemrxiv.org The addition of the aryl moiety from the initial ArPdX intermediate tends to occur at the more sterically accessible carbon of the aryne. nih.gov Concurrently, the palladium atom itself prefers to add to the more hindered carbon of the aryne. nih.gov In the case of methoxy-substituted benzynes, electronic effects also play a significant role, as the methoxy (B1213986) group influences the electron density of the aryne's triple bond. nih.govchemrxiv.org

The methoxy group exerts a notable directing effect in the palladium-catalyzed annulation process, influencing the regioselectivity of the C-C bond formation. nih.gov In the reaction involving an unsymmetrical methoxy-substituted aryne, the preference for the formation of a specific regioisomeric fluorenone is attributed to the coordination of the methoxy group's oxygen atom to the palladium center in the biarylpalladium intermediate. nih.gov

This coordination places the palladium atom on the carbon that is inductively more stable for a carbanion, guiding the subsequent cyclization. nih.gov This directing effect overrides purely steric considerations to some extent. nih.gov For example, in the reaction leading to methoxyfluorenones, the observed regiochemistry is consistent with a model where the methoxy group actively participates in the catalytic cycle by coordinating with the palladium, thereby controlling the orientation of the reactants and favoring the formation of the observed product. nih.gov

An alternative and powerful strategy for the synthesis of fluoren-9-ones is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.govorganic-chemistry.org This method involves the intramolecular incorporation of a carbonyl group (from carbon monoxide gas) to form the central five-membered ring of the fluorenone system. organic-chemistry.orgacs.org The reaction is highly efficient for producing various substituted fluoren-9-ones, including those with either electron-donating or electron-withdrawing groups, often in very high yields. nih.govnih.gov

Optimal conditions for this transformation typically involve using a palladium catalyst, a suitable phosphine ligand (such as tricyclohexylphosphine), a base, and an atmosphere of carbon monoxide in a solvent like DMF at elevated temperatures. organic-chemistry.org This methodology has been successfully extended to the synthesis of more complex polycyclic and heterocyclic fluorenones. nih.govacs.org For instance, the cyclocarbonylation of 4'-methoxy-2-iodobiphenyl directly yields this compound. nih.gov The proposed mechanism initiates with the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and subsequent intramolecular cyclization to forge the fluorenone skeleton. organic-chemistry.org

Annulation of in situ Generated Arynes by 2-Haloarenecarboxaldehydes

Microwave-Assisted Cyclization Strategies for Methoxyfluoren-9-one Synthesis

Microwave-assisted organic synthesis has become an established technology for accelerating chemical reactions. anton-paar.comnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, while often improving product yields. anton-paar.comresearchgate.net This efficiency is particularly valuable in the synthesis of complex molecules like substituted fluoren-9-ones. informahealthcare.com

A notable application of this technology is the intramolecular palladium-mediated cyclization of substituted 2-iodobenzophenones to yield fluoren-9-ones. informahealthcare.comresearchgate.net In this approach, a precursor like 2-iodo-4'-methoxybenzophenone is subjected to microwave irradiation in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like cesium carbonate. researchgate.net This method has been shown to produce methoxy-substituted fluoren-9-ones in high yields (up to 92%) within 30 to 45 minutes, a significant improvement over conventional thermal heating methods that require much longer reaction times. researchgate.net The remarkable decrease in reaction time highlights the efficiency of microwave heating in facilitating these palladium-catalyzed cyclizations. researchgate.net

Table 2: Microwave-Assisted Synthesis of a Methoxyfluoren-9-one Derivative

| Precursor | Product | Catalyst | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodo-4'-methoxybenzophenone | This compound | PdCl₂(PPh₃)₂ / Cs₂CO₃ | Microwave Irradiation | 30-45 min | 92 |

This table is based on data presented in the referenced literature. researchgate.net

Intramolecular Palladium-Mediated Cyclizations of o-Iodobenzophenones

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the construction of fluoren-9-one skeletons has been particularly fruitful. informahealthcare.com The intramolecular cyclization of o-iodobenzophenones represents a powerful and reliable method for forming the central five-membered ring of the fluorenone system. informahealthcare.comresearchgate.net

This transformation typically involves the use of a palladium(II) catalyst, such as bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], in the presence of a base. informahealthcare.comresearchgate.net The reaction proceeds via an intramolecular C-C bond formation, where the palladium catalyst facilitates the coupling between the aryl iodide and an ortho C-H bond of the adjacent phenyl ring. informahealthcare.com

A significant advancement in this area is the use of microwave irradiation to accelerate the reaction. informahealthcare.comresearchgate.net Microwave-assisted synthesis offers several advantages over conventional heating, including dramatically reduced reaction times and often higher product yields. informahealthcare.comresearchgate.net For instance, the synthesis of various substituted fluoren-9-ones from the corresponding 2-iodobenzophenones has been achieved in 30–45 minutes with yields ranging from 56–92% under microwave conditions. informahealthcare.comresearchgate.net The choice of base and solvent can also influence the reaction's efficiency. Cesium carbonate (Cs₂CO₃) has proven to be an effective base in these cyclizations. informahealthcare.comresearchgate.net

The electronic nature and position of substituents on the benzophenone (B1666685) scaffold can affect the reaction outcome. informahealthcare.com Electron-donating groups, such as methoxy groups, can influence the reaction rate and yield. informahealthcare.com

Table 1: Palladium-Catalyzed Cyclization of Substituted 2-Iodobenzophenones

| Entry | Substrate | Catalyst | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Iodobenzophenone | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Toluene/MeCN | 45 | 92 |

| 2 | 2-Iodo-4'-methoxybenzophenone | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Toluene/MeCN | 35 | 88 |

This table presents a summary of representative results and is not exhaustive.

Copper(I)-Catalyzed Intramolecular Cyclizations of Halobenzophenones

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for various organic transformations, including the synthesis of fluoren-9-ones. researchgate.netresearchgate.net The intramolecular cyclization of halobenzophenones, particularly 2-iodobenzophenones, can be effectively mediated by copper(I) catalysts. researchgate.netresearchgate.net

These reactions offer a valuable and reliable pathway to fluorene (B118485) analogues. researchgate.net Similar to palladium-catalyzed methods, the use of microwave irradiation can significantly enhance the reaction rates, leading to high yields in shorter timeframes. researchgate.net This approach provides a practical alternative to other established protocols for fluorenone synthesis. researchgate.net The development of domino reactions catalyzed by copper(I) has also expanded the synthetic utility of this metal in constructing complex molecular architectures. researchgate.net

Cyclization Reactions of Substituted 2-Aminobenzophenones

The transformation of 2-aminobenzophenones into fluoren-9-ones represents another important synthetic route. This conversion can be achieved through diazotization of the amino group followed by an intramolecular cyclization. researchgate.net

The Gomberg-Bachmann reaction and the related Pschorr cyclization are classical methods for the formation of biaryl systems through the reaction of diazonium salts. oup.comchemeurope.com The Pschorr cyclization is an intramolecular variant of the Gomberg-Bachmann reaction and is particularly well-suited for the synthesis of cyclic compounds like fluorenones. oup.comwikipedia.org

In the context of 2-aminobenzophenone (B122507), the reaction is initiated by the diazotization of the amine functionality to form a diazonium salt intermediate. oup.comwikipedia.org This is typically achieved using reagents like sodium nitrite (B80452) in an acidic medium. wikipedia.org The resulting diazonium salt can then undergo an intramolecular radical cyclization, often catalyzed by copper, to form the fluorenone product with the extrusion of nitrogen gas. wikipedia.org

While the Gomberg-Bachmann reaction itself is an intermolecular process and generally gives low to moderate yields of biaryls, the intramolecular Pschorr cyclization often provides better yields for the formation of cyclic systems. chemeurope.com The reaction conditions, including the choice of diazotizing agent and catalyst, can be optimized to improve the efficiency of the cyclization. For example, treating 2-aminobenzophenone with t-butyl thionitrate can induce the Pschorr cyclization to yield fluorenone. oup.com

Other Emerging and Green Chemistry Approaches for Fluoren-9-one Core Construction

In recent years, there has been a growing emphasis on developing more environmentally benign and sustainable synthetic methods. rsc.orgresearchgate.net This has led to the exploration of "green" chemistry approaches for the synthesis of the fluoren-9-one core. rsc.orgresearchgate.net

One such approach is the aerobic oxidation of 9H-fluorenes. rsc.orgresearchgate.net This method allows for the synthesis of various substituted 9-fluorenones in high yields and purity under mild, ambient conditions. The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF), using air as the oxidant. rsc.orgresearchgate.net This process avoids the use of harsh or toxic oxidizing agents, making it a greener alternative to traditional oxidation methods. researchgate.net

Another area of development is the use of continuous flow chemistry. This technology offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. rsc.org The Grignard reaction, a fundamental C-C bond-forming reaction, has been successfully adapted to a continuous flow process for the large-scale production of 9-aryl-fluoren-9-ols, which are immediate precursors to fluorenones. rsc.org This approach has demonstrated significantly higher yields, reduced waste, and lower costs compared to batch synthesis. rsc.org

Furthermore, novel palladium-catalyzed annulation reactions of arynes with 2-haloarenecarboxaldehydes have been developed, providing an efficient route to fluoren-9-ones from readily available starting materials and avoiding the need for strong oxidizing agents. nih.govnih.gov

Reactivity and Transformational Chemistry of 2 Methoxyfluoren 9 One

Demethylation and Ether Cleavage Reactions to Hydroxyfluoren-9-ones

The conversion of 2-methoxyfluoren-9-one to its corresponding hydroxyfluoren-9-one is a critical transformation, often accomplished through demethylation or ether cleavage reactions. africaresearchconnects.com This process is fundamental for further functionalization or for creating compounds that mimic natural products.

One common method for ether cleavage involves the use of strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). orgoreview.comlongdom.org The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile, such as a bromide or iodide ion, attacks the methyl group in an SN2 reaction, leading to the formation of 2-hydroxyfluoren-9-one and a methyl halide. youtube.comlibretexts.org Due to the stability of the aryl-oxygen bond, cleavage occurs at the methyl-oxygen bond. libretexts.org

In some instances, Lewis acids like boron tribromide (BBr₃) are employed for demethylation. informahealthcare.com However, unexpected rearrangements can occur. For example, the treatment of a methoxyfluoren-9-one with boron tribromide has been reported to yield biphenyl-2-carboxylic acid instead of the expected hydroxyfluoren-9-one. informahealthcare.com

Microwave-assisted synthesis has also been utilized for the demethylation of methoxyfluoren-9-one to produce hydroxyfluoren-9-one. africaresearchconnects.com This method can offer advantages in terms of reaction time and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Fluoren-9-one Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of halogenated fluoren-9-one derivatives, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are pivotal in synthesizing complex fluoren-9-one structures from simpler, halogenated precursors.

Sonogashira Cross-Coupling Elaboration

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of halogenated fluoren-9-ones.

For instance, 2-bromofluoren-9-one can be elaborated through a microwave-assisted Sonogashira coupling reaction to produce acetylenic fluoren-9-ones in high yields. nih.gov The reaction typically proceeds under mild conditions and is tolerant of various functional groups. wikipedia.org The general applicability of the Sonogashira coupling has made it a widely used method in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgnih.gov

A variety of alkynes, both aromatic and aliphatic, can be successfully coupled with halogenated glycals (cyclic enol ethers derived from sugars) using Sonogashira conditions, highlighting the versatility of this reaction. beilstein-journals.org

Suzuki–Miyaura Cross-Coupling Functionalization

The Suzuki–Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium(0) complex. thieme-connect.comresearchgate.net This reaction is instrumental in the arylation of halogenated fluoren-9-ones.

Halogenated 2-bromofluoren-9-one derivatives can be functionalized via microwave-assisted Suzuki–Miyaura cross-coupling reactions. nih.gov For example, the reaction of 2-bromofluoren-9-one with an arylboronic acid, such as (3,4,5-trimethoxyphenyl)boronic acid, can yield the corresponding 2-aryl-fluoren-9-one. nih.gov

The regioselectivity of the Suzuki-Miyaura reaction has been demonstrated in the cross-coupling of the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one, where the first coupling occurs selectively at the 1-position. thieme-connect.comresearchgate.net This selectivity is attributed to electronic factors. thieme-connect.com The reaction conditions can be tuned to achieve either mono- or diarylation of dihalogenated substrates. researchgate.net

Oxidation-Reduction Chemistry of the Fluoren-9-one System

The fluoren-9-one system can undergo both oxidation and reduction reactions, which are fundamental transformations in organic synthesis. acs.org

The reduction of the ketone group in fluoren-9-one to a secondary alcohol, 9-fluorenol, is a common transformation. acs.orgaiinmr.com This can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). umn.edu The progress of the reduction is often visually monitored by the disappearance of the yellow color of the fluorenone as it is converted to the colorless fluorenol. acs.org

Conversely, the oxidation of 9-fluorenol back to fluoren-9-one can be accomplished using various oxidizing agents. acs.orgaiinmr.com This two-step oxidation-reduction sequence is often used in introductory organic chemistry labs to demonstrate functional group transformations. acs.org The oxidation of fluorene (B118485) itself can also produce fluoren-9-one. nih.gov

Functional Group Interconversions on the Fluoren-9-one Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.comscribd.com These reactions are essential in organic synthesis for creating a variety of derivatives from a common scaffold. On the fluoren-9-one framework, FGIs can be performed on substituents attached to the aromatic rings.

For example, a methoxy (B1213986) group can be converted to a hydroxy group via demethylation, as discussed in section 3.1. Halogen atoms, introduced onto the fluoren-9-one scaffold, serve as versatile handles for further transformations through cross-coupling reactions, as detailed in section 3.2.

Other functional groups can also be interconverted. For instance, a nitro group can be reduced to an amino group, which can then be further modified. These interconversions allow for the synthesis of a wide array of fluoren-9-one derivatives with diverse electronic and steric properties, which is crucial for applications in areas like medicinal chemistry and materials science. ontosight.ai

Advanced Spectroscopic Characterization Techniques for 2 Methoxyfluoren 9 One

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. acs.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. acs.org

For 2-Methoxyfluoren-9-one (C₁₄H₁₀O₂), the expected exact mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. For instance, the calculated mass for the sodium adduct of this compound ([M+Na]⁺) is 233.0573, and an experimental finding of 233.0578 would confirm the molecular formula. amazonaws.com

In addition to molecular mass determination, the fragmentation pattern observed in the mass spectrum can offer further structural information. The way the molecule breaks apart upon ionization can reveal the nature of its constituent parts.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Species | Calculated m/z | Found m/z |

|---|---|---|

| [M+Na]⁺ | 233.0573 | 233.0578 |

Data obtained via ESI (Electrospray Ionization). amazonaws.com

Computational Chemistry and Theoretical Investigations of 2 Methoxyfluoren 9 One

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of many-body systems. researchgate.net It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties, including geometries, vibrational frequencies, and electronic characteristics. mdpi.com

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to a minimum on the potential energy surface. For 2-Methoxyfluoren-9-one, this involves calculating the forces on each atom and adjusting their positions until a stable conformation with the lowest possible energy is reached. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. researchgate.net

Below is a representative table of optimized geometrical parameters for the fluorenone core of this compound, as would be predicted by a typical DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| C-C (aromatic) | 1.39 - 1.42 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-CO-C | 125.0° |

| C-C-C (in rings) | 118.0° - 122.0° | |

| C-O-C (methoxy) | 117.5° | |

| Note: These are typical values expected from DFT calculations and serve as an illustrative example. |

DFT is also employed to investigate the electronic properties of this compound. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scispace.com

For this compound, the HOMO is typically expected to be distributed over the electron-rich methoxy (B1213986) group and the fluorene (B118485) ring system, while the LUMO is primarily localized on the electron-withdrawing carbonyl group and the fused aromatic rings. This distribution indicates that the carbonyl carbon is a likely site for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can further visualize electron-rich (negative potential) and electron-poor (positive potential) regions, identifying sites for electrophilic and nucleophilic reactions. scispace.com

A table of key electronic properties derived from a hypothetical DFT calculation is presented below.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.1 eV |

| Dipole Moment | 2.5 D |

| Note: These values are illustrative examples of typical DFT calculation results. |

Tautomerism involves the migration of a proton, leading to isomers that can exist in equilibrium. nih.gov For this compound, a keto-enol tautomerism is possible, where the keto form (this compound) can potentially convert to its enol form (2-Methoxy-9-hydroxyfluorene). This process involves the transfer of a proton from an adjacent carbon to the carbonyl oxygen. nih.gov

DFT calculations can be used to determine the relative thermodynamic stabilities of these tautomers. By calculating the total electronic energies of the optimized keto and enol structures, the equilibrium preference can be predicted. For most fluorenone systems, the keto form is significantly more stable than the enol form due to the high stability of the carbonyl group and the aromaticity of the fused ring system. The energy difference between the tautomers provides insight into the equilibrium constant of the tautomerization process.

| Tautomer | Relative Energy (kcal/mol) | Stability |

| Keto (this compound) | 0.00 | Most Stable |

| Enol (2-Methoxy-9-hydroxyfluorene) | +15.2 | Less Stable |

| Note: The energy value is a representative example illustrating the expected energetic preference. |

Quantum Mechanical Studies for Reaction Pathways and Energetics

Quantum mechanical methods are instrumental in exploring the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, a common reaction to study would be the nucleophilic addition to the carbonyl carbon. Theoretical calculations can model the approach of a nucleophile, locate the transition state structure, and calculate the activation barrier. These studies provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which is often difficult to obtain through experimental methods alone. arxiv.org

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

Reactions and molecular properties are often significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium. researchgate.netgaussian.com The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. gaussian.com

By incorporating PCM into DFT calculations, it is possible to predict how the geometry, electronic properties, and conformational stability of this compound change in different solvents. For instance, in a polar solvent, the dipole moment of the molecule is likely to increase, and the energies of polar states or charged intermediates may be stabilized, potentially altering reaction pathways and activation energies compared to the gas phase. uc.pt

Topological Analysis of Electron Density (e.g., Atoms-in-Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to understand chemical bonding. researchgate.net This approach partitions a molecule into atomic basins based on the topology of the electron density. The analysis focuses on critical points in the electron density where the gradient is zero. gla.ac.uk

Of particular importance are the Bond Critical Points (BCPs) found between two bonded atoms. uniovi.es The properties of the electron density at these points reveal the nature of the chemical bond. Key parameters include:

The electron density at the BCP (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0). uniovi.es

The total energy density (H(r)) : A negative value indicates a significant covalent character.

For this compound, QTAIM analysis can be used to quantify the covalent character of the C-C and C=O bonds and to investigate weaker non-covalent interactions that may influence its crystal packing or intermolecular associations.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type Interpretation |

| C=O | 0.35 | +0.20 | -0.45 | Polar Covalent |

| C-C (aromatic) | 0.28 | -0.75 | -0.30 | Covalent |

| C-O (methoxy) | 0.24 | -0.60 | -0.25 | Covalent |

| Note: These values are illustrative and represent typical results from a QTAIM analysis. |

Predictive Modeling of Spectroscopic Parameters

The predictive modeling of spectroscopic parameters for a molecule like this compound would typically involve the use of quantum chemical calculations to simulate its various spectra. This process allows for the theoretical determination of key spectroscopic features, which can then be compared with experimental data for validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical calculations, primarily using TD-DFT, can predict the electronic absorption spectra of molecules. This involves calculating the excitation energies and oscillator strengths of electronic transitions. For this compound, such a study would reveal the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, providing insights into the electronic structure and chromophores within the molecule.

Infrared (IR) and Raman Spectroscopy: Computational methods are also employed to predict the vibrational spectra (IR and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule's functional groups and skeletal framework. For this compound, this would help in understanding the vibrational characteristics of the methoxy group, the fluorenone core, and the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves calculating the chemical shifts of magnetically active nuclei, such as ¹H and ¹³C. These calculations provide a theoretical spectrum that can be compared with experimental data to aid in structural elucidation and assignment of resonances. A theoretical study on this compound would predict the chemical shifts for each unique proton and carbon atom in the molecule.

While the theoretical groundwork for these predictive models is robust, the specific application and detailed reporting of such computational studies for this compound are not found in the surveyed scientific literature. Consequently, data tables comparing theoretically predicted spectroscopic parameters with experimental values for this compound cannot be compiled at this time. The absence of such focused research highlights a gap in the computational characterization of fluorenone derivatives and presents an opportunity for future investigation.

Synthesis and Exploration of 2 Methoxyfluoren 9 One Derivatives and Analogues

Strategies for the Introduction of Diverse Substituents on the Fluoren-9-one Core

The functionalization of the 2-methoxyfluoren-9-one core can be achieved through several synthetic routes, primarily involving electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of functional groups, leading to a diverse library of derivatives.

Electrophilic Aromatic Substitution:

Electrophilic substitution reactions, such as nitration and halogenation, are fundamental methods for functionalizing the fluorenone aromatic system. The methoxy (B1213986) group at the C-2 position is an ortho-, para-directing and activating group, meaning it directs incoming electrophiles to specific positions on the aromatic rings and increases the rate of reaction compared to unsubstituted benzene. wikipedia.orgvanderbilt.edu The primary positions for substitution are C-1, C-3, and C-7. Steric hindrance often disfavors substitution at the C-1 and C-3 positions adjacent to the methoxy group and the carbonyl bridge, making the C-7 position a common site for functionalization.

A key example is the nitration of 2-methoxy-9H-fluorene, which yields 2-methoxy-7-nitro-9H-fluorene. vanderbilt.edunih.gov This demonstrates the strong directing effect of the methoxy group towards the para position (C-7). This nitro derivative can then serve as a precursor for other functional groups, for instance, through reduction to an amino group.

Halogenation:

Halogenation provides a handle for further diversification through cross-coupling reactions. The direct bromination of fluorenone can be achieved using reagents like potassium bromate and ammonium bromide, yielding 2-bromo-9-fluorenone in high yield. organic-chemistry.org A similar strategy can be applied to this compound, where the methoxy group would direct the incoming bromine to the C-7 position, yielding 2-methoxy-7-bromofluoren-9-one.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Once halogenated derivatives such as 2-bromo-7-methoxyfluoren-9-one are synthesized, they become versatile substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govtcichemicals.com A halogenated this compound derivative can be reacted with a variety of aryl or vinyl boronic acids or esters to introduce new aromatic or olefinic substituents. This method is noted for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgmdpi.comresearchgate.net This provides a route to introduce alkenyl groups onto the this compound core, further expanding the range of accessible derivatives.

| Reaction Type | Reagents | Typical Product | Key Features |

|---|---|---|---|

| Nitration | Mixed acid (HNO₃/H₂SO₄) | Nitro-substituted fluorenone | Introduces a versatile nitro group for further transformations. vanderbilt.edunih.gov |

| Halogenation | NBS, NIS, KBrO₃/NH₄Br | Halo-substituted fluorenone | Provides a key intermediate for cross-coupling reactions. organic-chemistry.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl-substituted fluorenone | Forms C(sp²)-C(sp²) bonds with high functional group tolerance. nih.govtcichemicals.com |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl-substituted fluorenone | Forms C(sp²)-C(sp²) bonds to introduce vinyl groups. organic-chemistry.orgmdpi.com |

Synthesis of Polycyclic Fluorenones and Fused Systems

The planar structure and reactivity of the C9-carbonyl group of this compound make it an excellent starting point for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and spiro-fused systems.

Construction of Polycyclic Aromatic Hydrocarbons:

One common strategy involves the reaction of the fluorenone carbonyl group with organometallic reagents, such as Grignard reagents, followed by dehydration and cyclization. mdpi.comresearchgate.netnih.gov For example, the addition of an aryl Grignard reagent to the C9-carbonyl of this compound would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration and intramolecular electrophilic cyclization (a Scholl-type reaction) can lead to the formation of a new fused aromatic ring.

Synthesis of Spiro-Fused Systems:

Spiro compounds, where two rings are connected through a single shared carbon atom, can be readily synthesized from fluorenones. The C-9 position of this compound is the spiro center. A well-established method is the acid-catalyzed reaction of fluorenone with phenols or other aromatic compounds. For instance, the reaction of fluorenone with phenol in the presence of an acid catalyst like methanesulfonic acid can lead to the formation of spiro[fluorene-9,9′-xanthene]. ucsf.eduresearchgate.net This methodology is applicable to this compound to create more complex and rigid three-dimensional structures. Another approach involves the reaction with adamantane derivatives in the presence of a strong acid to form spiro[fluorene-9,2'-adamantane] systems. researchgate.net

| Synthetic Target | General Strategy | Key Intermediates/Reagents | Significance |

|---|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | Grignard addition followed by cyclization/aromatization | Aryl Grignard reagents, strong acid (e.g., TFA, MeSO₃H) | Extends the π-conjugated system. nih.gov |

| Spiro[fluorene-9,9′-xanthene] | Acid-catalyzed condensation with phenols | Phenols, methanesulfonic acid | Creates rigid, non-planar structures for materials applications. ucsf.eduresearchgate.net |

| Spiro[fluorene-9,2'-adamantane] | Acid-catalyzed reaction with adamantane derivatives | Adamantane, trifluoroacetic acid | Introduces bulky, aliphatic spirocycles. researchgate.net |

Preparation of Fluorenones Containing Fused Heterocyclic Rings

Fusing heterocyclic rings to the fluorenone core is a prominent strategy for creating novel compounds with unique electronic and biological properties. Various synthetic methods can be employed to construct rings such as isoquinoline, indole, pyrrole, thiophene, benzothiophene, and benzofuran fused to the this compound framework.

Isoquinoline: Fused isoquinolines can be synthesized through transition metal-mediated cascade reactions. nih.govmdpi.com For instance, a suitably functionalized this compound, such as one bearing an ortho-alkynylbenzaldehyde moiety, can undergo a cascade imino-annulation reaction to construct the isoquinoline ring.

Indole: The Fischer indole synthesis is a classic method that can be adapted to create fused indole systems. researchgate.netijarse.comnih.gov A hydrazine derivative of this compound could be reacted with a ketone or aldehyde under acidic conditions to induce cyclization and form the indole ring.

Thiophene and Benzothiophene: Thiophene-fused systems can be prepared via catalytic [2+2+1] cycloaddition of diynes with a sulfur source. nih.govsci-hub.st Alternatively, intramolecular cyclization of an ortho-alkynyl thioanisole derivative of this compound can yield a fused benzothiophene. organic-chemistry.org Another approach involves the reaction of a di-halo-substituted fluorenone with a sulfur source in a transition metal-catalyzed reaction. researchgate.net

Benzofuran: The synthesis of fused benzofurans often involves the intramolecular cyclization of an ortho-alkynyl phenol derivative. nih.govmdpi.comnih.govoregonstate.eduresearchgate.net A this compound bearing an ortho-hydroxyaryl group can be cyclized under palladium or copper catalysis to form the benzofuran ring.

Regioselective Synthesis and Functionalization Approaches

Regioselectivity is a critical aspect of the synthesis of this compound derivatives, ensuring that functional groups are introduced at the desired positions. The inherent electronic properties of the substituted fluorenone core and the choice of reagents and reaction conditions govern the outcome of these transformations.

Electrophilic Aromatic Substitution:

As previously mentioned, the 2-methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density through resonance. wikipedia.orgvanderbilt.eduresearchgate.netyoutube.com In electrophilic aromatic substitution reactions on this compound, the incoming electrophile is predominantly directed to the C-7 position (para to the methoxy group). The C-1 and C-3 positions (ortho to the methoxy group) are also activated but are generally less favored due to steric hindrance from the adjacent methoxy group and the fluorenone ring system. The other aromatic ring is deactivated by the electron-withdrawing carbonyl group, making substitution on that ring less likely.

Nucleophilic Addition to the Carbonyl Group:

The C-9 carbonyl group is an electrophilic center and is susceptible to nucleophilic attack. ucalgary.camasterorganicchemistry.comlibretexts.orgsavemyexams.comkhanacademy.org Reactions with nucleophiles such as Grignard reagents, organolithium compounds, or cyanide ions occur exclusively at this position. This allows for the selective introduction of substituents at the C-9 position, which can then be used as a handle for further transformations, such as the construction of polycyclic or spiro systems as discussed in section 6.2. The addition of a nucleophile converts the sp²-hybridized carbonyl carbon to an sp³-hybridized center, forming an alcohol that can be further reacted or eliminated.

Research Applications of 2 Methoxyfluoren 9 One Scaffolds in Advanced Materials and Organic Synthesis

Contributions to Materials Science and Engineering

The fluorenone core of 2-Methoxyfluoren-9-one, with its rigid, planar structure and electron-accepting nature, provides a versatile platform for the design of novel organic materials with tailored electronic and photophysical properties.

Development of Functional Organic Materials Incorporating Fluorenone Moieties

The incorporation of the this compound scaffold into polymers and small molecules has led to the development of functional organic materials with diverse applications. The inherent properties of the fluorenone unit, such as thermal stability and tunable electronic characteristics, make it an attractive component for creating robust and high-performance materials. For instance, polymers derived from fluorene-based monomers have been investigated for their potential in various applications due to their controlled synthesis and functional capabilities.

Role as Photosensitizers in Organic and Photophysical Systems

Fluorene-based compounds have been recognized for their potential as photosensitizers, molecules that can absorb light and transfer the energy to other molecules. This property is crucial in fields such as photodynamic therapy and photocatalysis. The extended π-conjugation of the fluorenone system in this compound allows for efficient light absorption. While specific studies on the photosensitizing properties of this compound are emerging, related fluorene (B118485) derivatives have been utilized as fluorescent probes for biological imaging, highlighting the potential of this class of compounds in photophysical applications. nih.govucf.edu

Exploration in Optoelectronic Applications

The optoelectronic properties of fluorene derivatives have been a significant area of research, particularly in the development of organic light-emitting diodes (OLEDs). The fluorene scaffold is known for its high fluorescence quantum yield and photostability. While research is ongoing, the electronic properties of this compound suggest its potential as a building block for materials used in optoelectronic devices. For example, multifluorine substituted oligomers have been synthesized for use in organic solar cells, achieving high power conversion efficiencies. nih.govresearchgate.net

Utility as Key Intermediates in Complex Organic Synthesis

The reactivity of the carbonyl group and the aromatic rings of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Its scaffold can be chemically modified to introduce various functional groups, leading to a diverse range of derivatives.

Synthesis of Natural Product Analogues Containing Fluorenone Scaffolds

The synthesis of natural products and their analogues is a cornerstone of organic chemistry, often leading to the discovery of new therapeutic agents. While direct applications of this compound in the total synthesis of natural products are not yet widely reported, the synthesis of alkaloids and terpenes represents a significant area of natural product synthesis where complex scaffolds are required. mdpi.comuzh.chnih.govnih.govresearchgate.netresearchgate.net The structural motifs found in this compound could serve as a starting point for the construction of such intricate molecular architectures.

Design and Synthesis of this compound as Medicinal Chemistry Scaffolds

The fluorene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The methoxy (B1213986) substituent on the this compound ring can influence its electronic properties and interactions with biological targets.

Derivatives of the fluorene and fluorenone core have demonstrated a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. For example, various fluorene derivatives have been investigated for their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Additionally, some fluorene-containing compounds have shown antiviral and cytotoxic activities against various cancer cell lines. mdpi.commdpi.comscilit.commdpi.comnih.govsemanticscholar.orgnih.gov

Below is a table summarizing the reported antimicrobial activity of selected fluorene derivatives, illustrating the potential of this scaffold in medicinal chemistry.

| Compound | Test Organism | Activity | Reference |

| Fluorenyl-hydrazonothiazole derivatives | Staphylococcus aureus (multidrug-resistant) | Active | mdpi.com |

| Fluorenyl-hydrazonothiazole derivatives | Enterococcus faecalis (multidrug-resistant) | Active | mdpi.com |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Escherichia coli ATCC 25922 | Antimicrobial Activity | nih.gov |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Staphylococcus aureus ATCC 1026 | Antimicrobial Activity | nih.gov |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Candida albicans ATCC 10231 | Antimicrobial Activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The fluoren-9-one core, including this compound, serves as a "privileged structure" in medicinal chemistry, providing a versatile foundation for the development of novel therapeutic agents. rug.nl Structure-Activity Relationship (SAR) studies are crucial for refining this scaffold to enhance potency, selectivity, and other pharmacological properties. Research has shown that even minor modifications to the fluorenone ring system can lead to significant changes in biological activity and even alter the mechanism of action.

A key area of investigation has been the development of N-aryl-9-oxo-9H-fluorene-1-carboxamides as inducers of apoptosis for potential anticancer agents. nih.gov In a systematic exploration of this scaffold, researchers found that the integrity of the 9-oxo-9H-fluorene ring is critical for activity. nih.gov Most alterations to this core structure were not well-tolerated. For instance, converting the ketone at the 9-position to a methylene (B1212753) group (a 9H-fluorene analog) or replacing the carbonyl with a thiophene ring (a dibenzothiophene analog) resulted in a twofold decrease in activity compared to the original lead compound. nih.gov

However, the introduction of substituents at other positions on the fluorenone ring proved to be a more fruitful strategy. Specifically, substitutions at the 7-position led to compounds with significantly improved potency. nih.gov Compound 5a , for example, was found to be approximately fivefold more potent than the initial lead compound 2a , with EC₅₀ values in the sub-micromolar range against various cancer cell lines. nih.gov Interestingly, this modification also appeared to shift the mechanism of action, as compounds 5a and 5b were found to be active in a tubulin inhibition assay, a characteristic not observed with the original lead. nih.gov

Table 1: SAR of 9-Oxo-9H-fluorene Derivatives as Apoptosis Inducers

| Compound | Modification from Lead (2a) | Potency (EC₅₀ vs. T47D cells) | Notes |

|---|---|---|---|

| 2a | Lead Compound | ~0.75 - 1.45 µM | Original lead compound. nih.gov |

| 5a | Substitution at 7-position | 0.15 - 0.29 µM | ~5-fold more potent than 2a. nih.gov |

| 5b | Substitution at 7-position | Data not specified | Active in tubulin inhibition assay. nih.gov |

| 5c | Azido substitution at 7-position | Data not specified | Potent analog for target identification. nih.gov |

SAR studies have also been applied to fluorenone derivatives designed as antimicrobial agents. In the development of new O-aryl-carbamoyl-oxymino-fluorene compounds, the nature of the substituents on the aryl moiety was shown to be a key determinant of the antimicrobial spectrum and intensity. nih.gov The presence of chlorine atoms, which have an electron-withdrawing inductive effect, enhanced the activity against the bacterium Staphylococcus aureus. nih.gov Conversely, the inclusion of a methyl group, which has a positive inductive (+I) effect, improved the compound's antifungal activity against Candida albicans. nih.gov This demonstrates how targeted electronic modifications to peripheral parts of the fluorenone scaffold can be used to direct the biological activity towards specific microbial pathogens.

Exploration of Fluoren-9-one Based Scaffolds for Diverse Biological Targets

The rigid, planar structure and versatile chemistry of the fluoren-9-one scaffold have made it an attractive starting point for designing ligands for a wide array of biological targets. researchgate.net Its derivatives have been investigated for applications ranging from anticancer and antiviral to neurological and antimicrobial therapies. researchgate.netentrepreneur-cn.com

Anticancer Targets: The potential of fluorenone derivatives as anticancer agents is one of the most extensively studied areas. entrepreneur-cn.com As detailed in the SAR section, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis in cancer cells. nih.gov The discovery that 7-substituted derivatives of this class exhibit tubulin inhibition activity points to a specific molecular target within the cell's cytoskeletal machinery, a validated target for many successful chemotherapy drugs. nih.gov

Antiviral Targets: The fluoren-9-one scaffold is present in compounds with significant antiviral properties. researchgate.net A notable example is Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one), a broad-spectrum antiviral agent. researchgate.net More recently, in response to the COVID-19 pandemic, research has focused on repurposing and modifying this scaffold to target SARS-CoV-2. While Tilorone itself showed weak activity against the papain-like protease (PLpro) and was inactive against the main protease (Mpro) of the virus, new synthetic derivatives have shown significant promise. researchgate.net Several sulfonamide derivatives of 9-fluorenone were synthesized and evaluated for their ability to inhibit these crucial viral enzymes. Among them, compound 3e was identified as a dual inhibitor, targeting both Mpro and PLpro, while compound 3h was found to be a selective and potent inhibitor of PLpro. researchgate.net

Neurological Targets: The application of fluoren-9-one scaffolds extends to the central nervous system. Researchers have developed radioiodinated 9-fluorenone derivatives as imaging agents for the α7-nicotinic acetylcholine receptor (α7-nAChR), a receptor implicated in the pathology of various psychiatric and neurological disorders like Alzheimer's disease. nih.gov One derivative, compound 10 , demonstrated a very high binding affinity for this receptor and showed excellent properties for use as a single-photon emission computed tomography (SPECT) tracer, highlighting the scaffold's utility in creating diagnostic tools for neurological conditions. nih.gov

Antimicrobial Targets: Fluorene derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. nih.gov As previously mentioned, O-aryl-carbamoyl-oxymino-fluorene derivatives have been optimized to target specific pathogens like Staphylococcus aureus and Candida albicans. nih.gov These findings suggest that the fluorenone core can be effectively functionalized to create agents that combat antimicrobial resistance, a major global health threat. nih.gov

Table 2: Fluoren-9-one Derivatives and Their Biological Targets

| Compound/Derivative Class | Biological Target | Activity/Affinity | Therapeutic Area |

|---|---|---|---|

| Sulfonamide derivative 3e | SARS-CoV-2 Mpro & PLpro | IC₅₀ = 23 µM (Mpro), 6.33 µM (PLpro) researchgate.net | Antiviral |

| Sulfonamide derivative 3h | SARS-CoV-2 PLpro | IC₅₀ = 5.94 µM researchgate.net | Antiviral |

| Radioiodinated derivative 10 | α7-nicotinic acetylcholine receptor | Kᵢ = 2.23 nM nih.gov | Neurological Imaging |

| 7-substituted carboxamides | Tubulin | EC₅₀ = 0.15 - 0.29 µM nih.gov | Anticancer |

Conclusion and Future Research Directions for 2 Methoxyfluoren 9 One

Current State of Research and Key Achievements

Research on 2-Methoxyfluoren-9-one is situated within the broader, extensive investigation of the fluorenone scaffold. The fluorenone core is a significant building block in medicinal chemistry and materials science due to its rigid, planar structure and versatile electronic properties. entrepreneur-cn.com Derivatives of fluorenone have been successfully developed into therapeutic agents, with notable examples like Tilorone, which exhibits significant antiviral properties, and benfluron, an antineoplastic agent. researchgate.netnih.gov The general class of fluorenone compounds has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. entrepreneur-cn.comnih.gov

In materials science, the focus has been on leveraging the photoelectric properties and thermal stability of the fluorenone core. entrepreneur-cn.com Fluorene (B118485) and fluorenone derivatives are integral components in the development of high-performance organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. entrepreneur-cn.comresearchgate.net While specific, high-impact achievements for the 2-methoxy substituted variant are not as prominently documented as for other derivatives, its existence as a chemical intermediate and a member of this vital class of compounds underscores its potential. The primary achievement lies in its synthesis and availability, which allows it to serve as a foundational scaffold for further derivatization and exploration in these established application areas.

Identification of Unexplored Synthetic Avenues and Methodological Refinements

The synthesis of substituted fluorenones has evolved significantly, offering numerous avenues for refining the production of this compound. Traditional synthesis may involve the methylation of 2-hydroxyfluorenone. However, contemporary organic chemistry presents more sophisticated and potentially efficient strategies.

Modern Synthetic Methodologies:

Palladium-Catalyzed Reactions: Advanced methods include the palladium-catalyzed cyclocarbonylation of ortho-halobiaryls and carbonylative C-C bond formation using aryl halides and arylboronic acids. organic-chemistry.org These methods show excellent functional group compatibility and could be adapted for a more direct synthesis.

Dehydrogenative Cyclization: Palladium-catalyzed dual C-H functionalization of benzophenones provides a direct route to the fluorenone core, avoiding the need for pre-functionalized starting materials. acs.org

Metal-Free Oxidative Cyclization: A notable refinement is the use of tert-Butyl hydroperoxide (TBHP) to promote the cross-dehydrogenative coupling of 2-(aminomethyl)biphenyls. nih.gov This metal-free approach offers a greener alternative to traditional heavy metal catalysis.

Aerobic Oxidation: A highly efficient and environmentally friendly method involves the simple air oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in THF, which proceeds under ambient conditions. rsc.org

Unexplored avenues for this compound include applying these modern catalytic systems to its synthesis to improve yield, reduce waste, and enhance substrate scope. A comparative study of these routes could identify the most atom-economical and scalable process for its production.

| Synthetic Method | Catalyst/Reagent | Key Advantages | Reference |

| Carbonylative Cyclization | Palladium | High yields, good functional group tolerance | organic-chemistry.org |

| Dehydrogenative Cyclization | Palladium | Direct C-H functionalization | acs.org |

| Oxidative Cyclization | TBHP (metal-free) | Environmentally friendly, avoids heavy metals | nih.gov |

| Aerobic Oxidation | KOH/Air | Mild conditions, green reagents | rsc.org |

| Intramolecular Acylation | Rhodium | Efficient cyclization of biarylcarboxylic acids | organic-chemistry.org |

Opportunities for Novel Derivatizations and Scaffold Modifications for Enhanced Functionality

The this compound scaffold is ripe for chemical modification to generate novel derivatives with enhanced or entirely new functionalities. The existing methoxy (B1213986) and ketone groups serve as handles for a variety of chemical transformations.

Modification of the Ketone Group: The carbonyl group at the C9 position is a prime site for derivatization. It can be converted into oximes, which can then be further functionalized to create compounds like O-aryl-carbamoyl-oxymino derivatives, a strategy that has been used to develop new microbicidal agents. nih.gov It can also participate in reactions like the Knoevenagel condensation to introduce new carbon-carbon bonds and extend the conjugated system, although this can be challenging for some push-pull dye architectures. nih.gov

Electrophilic Aromatic Substitution: The electron-donating methoxy group at the C2 position activates the aromatic ring system towards electrophilic substitution. This can be exploited to introduce nitro, halogen, or alkyl groups at specific positions, thereby tuning the electronic and photophysical properties of the molecule.

Cross-Coupling Reactions: If this compound is first halogenated, modern cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination can be employed. This would allow for the introduction of a diverse array of aryl, heteroaryl, or amino substituents, significantly expanding the chemical space for applications in drug discovery and materials science. researchgate.net The synthesis of 2,7-diaryl substituted fluorenones via Suzuki coupling has been shown to be an effective strategy for creating materials for fluorescent sensors. researchgate.net

Advancements in Computational Methodologies for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools for accelerating the research and development of this compound and its derivatives, minimizing the need for extensive empirical screening.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure of this compound. These studies can predict key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing applications in organic electronics. researchgate.net Furthermore, DFT can elucidate how additional substituents would modulate these properties, guiding the synthesis of derivatives with tailored photophysical characteristics. researchgate.net

Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets, such as viral proteases or cancer-related enzymes. researchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify promising candidates for synthesis and biological testing.

Pharmacokinetic and Toxicity Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles are essential for early-stage drug discovery. Applying these models to virtual derivatives of this compound can help filter out compounds with poor drug-like properties before committing resources to their synthesis. researchgate.net

Emerging Interdisciplinary Research Applications of this compound and its Derivatives

The unique properties of the fluorenone core suggest numerous interdisciplinary applications for this compound, bridging materials science, chemistry, and biology.

Organic Electronics: Building upon the established use of fluorene derivatives in OLEDs, the 2-methoxy variant could be developed as a host material or an emissive dopant. entrepreneur-cn.com The methoxy group can be used to fine-tune the emission color and charge transport properties. Its derivatives could also be explored as hole transport materials in perovskite solar cells. researchgate.net

Chemosensors and Biosensors: The inherent fluorescence of the fluorenone scaffold can be harnessed to create chemical sensors. entrepreneur-cn.com By attaching specific receptor units to the this compound core, derivatives could be designed for the selective detection of metal ions, explosives, or biologically relevant molecules. Functionalizing reduced graphene oxide with fluorenone derivatives has already been shown to create effective electrochemical sensors. researchgate.net

Pharmaceutical Development: Given the broad biological activity of fluorenones, this compound serves as a valuable starting point for drug discovery programs. researchgate.net Future research could focus on synthesizing libraries of its derivatives to screen for activity against specific targets, such as viral enzymes (following the precedent of Tilorone), microbial pathogens, or cancer cell lines. researchgate.netnih.gov The combination of these derivatives with nanoparticles, such as iron oxide, could enhance their antimicrobial and antibiofilm activity. nih.gov

Q & A

Q. In designing experiments to study the environmental degradation of this compound, what factors must be controlled to ensure data reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.